Benzoxazole, 2-ethyl-
Description
Historical Context and Significance of Benzoxazole (B165842) Derivatives in Chemical Sciences
The journey of benzoxazole chemistry is intrinsically linked to the broader exploration of heterocyclic compounds. The initial synthesis of the benzoxazole structure likely emerged in the early to mid-20th century as chemists delved into fusing benzene (B151609) and oxazole (B20620) rings. chemistryjournal.net Over the years, synthetic methodologies have been refined to enhance efficiency and yield. chemistryjournal.net
Benzoxazole derivatives are recognized as important scaffolds in medicinal chemistry due to their structural similarities to naturally occurring nucleotides like adenine (B156593) and guanine, suggesting potential interactions with biological systems. chemistryjournal.net This has spurred extensive research into their pharmacological potential. chemistryjournal.netrsc.org The inherent properties of the benzoxazole nucleus have led to its use as a foundational element in the development of more complex, bioactive molecules. chemistryjournal.netrsc.org
Current Research Landscape of Benzoxazole, 2-ethyl-
Contemporary research on Benzoxazole, 2-ethyl- and its derivatives is vibrant and multifaceted. Scientists are actively exploring new synthetic routes and applications. chemistryjournal.netrsc.org A significant area of focus is the synthesis of 2-substituted benzoxazoles, a class to which Benzoxazole, 2-ethyl- belongs, due to their wide range of pharmacological activities. researchgate.netmdpi.com
Researchers are investigating the synthesis of various derivatives, such as 2-ethyl-benzoxazole-5-carbaldehyde and 2-ethyl-benzoxazole-5-carboxylic acid hydrazide, as intermediates for creating novel compounds with potential biological activities. researchgate.nettsijournals.com The development of efficient, one-pot synthesis methods, often employing catalysts, is a key trend in making these compounds more accessible for study. chemistryjournal.netmedcraveonline.com
Interdisciplinary Relevance of Benzoxazole, 2-ethyl- Studies
The study of Benzoxazole, 2-ethyl- and its related compounds extends beyond pure chemistry, with significant implications for several scientific fields. chemistryjournal.netsolubilityofthings.com
Contribution to Pharmaceutical Sciences
The benzoxazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide spectrum of biological activities. chemistryjournal.netrsc.orgnih.gov Research has shown that benzoxazole derivatives possess potential antibacterial, antifungal, anti-inflammatory, and anticancer properties. chemistryjournal.netnih.gov For instance, certain benzoxazole-2-ethyl oxime derivatives have demonstrated the ability to reduce serum uric acid levels and ankle swelling in animal models of acute gouty arthritis. patsnap.com
The versatility of the benzoxazole core allows for structural modifications that can enhance potency and biological activity. chemistryjournal.net This has led to the synthesis and evaluation of numerous derivatives for their therapeutic potential. nih.govontosight.ai
Relevance in Material Science
In the realm of material science, benzoxazole derivatives are valued for their unique optical properties. chemistryjournal.net They are utilized as fluorescent brighteners in textiles and plastics, where they absorb ultraviolet light and emit visible light, thereby enhancing the brightness of the material. The structural characteristics of benzoxazoles also make them potential candidates for the development of novel polymers and dyes. solubilityofthings.com Research is ongoing to explore their use in light-emitting devices, sensors, and other optoelectronic applications. chemistryjournal.net
Applications in Agrochemical Development
Benzoxazole and its derivatives have emerged as important structures in the discovery of new agrochemicals. mdpi.comnih.gov They exhibit a broad spectrum of biological activities relevant to agriculture, including herbicidal, fungicidal, and insecticidal properties. mdpi.comnih.gov For example, some commercial herbicides are based on the benzoxazole scaffold. nih.gov The stable and easily modifiable nature of the benzoxazole structure makes it a valuable platform for developing new and effective crop protection agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFLXOVPCARGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064478 | |
| Record name | Benzoxazole, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6797-13-3 | |
| Record name | 2-Ethylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6797-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzoxazole, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylbenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Chemistry of Benzoxazole, 2 Ethyl
Synthetic Routes to Benzoxazole (B165842), 2-ethyl- Core Structure
The construction of the 2-ethylbenzoxazole core primarily relies on the cyclization of 2-aminophenol (B121084) with a suitable C2-building block.
Conventional Synthetic Approaches
The most traditional and straightforward method for synthesizing 2-substituted benzoxazoles, including the 2-ethyl derivative, is the condensation reaction between 2-aminophenol and a carboxylic acid or its derivative. dicp.ac.cnbeilstein-journals.orgmedcraveonline.com This approach, while well-established, often necessitates harsh reaction conditions such as high temperatures or the use of strong acids. beilstein-journals.orgmedcraveonline.com
Key conventional methods include:
Condensation with Carboxylic Acids: The reaction of 2-aminophenol with propionic acid is a direct route to 2-ethylbenzoxazole. scispace.com This method often requires a catalyst to proceed efficiently.
Reaction with Acid Chlorides or Anhydrides: Propionyl chloride or propionic anhydride (B1165640) can be used in place of propionic acid, often leading to faster reaction times.
Use of Aldehydes: Condensation with propanal is another viable, though less common, pathway. medcraveonline.comresearchgate.net
Modern and Sustainable Synthesis Techniques
In recent years, a strong emphasis has been placed on developing more environmentally friendly and efficient methods for benzoxazole synthesis. fau.euund.edubeilstein-journals.org These modern techniques often utilize milder reaction conditions, novel catalysts, and alternative starting materials.
Notable modern and sustainable approaches include:
Catalytic Methods: A variety of catalysts have been employed to improve the efficiency of the condensation reaction. These include:
Zirconium dodecylphosphonate, which allows for the synthesis of 2-ethylbenzoxazole from 2-aminophenol and propionic acid under solvent-free conditions at 100 °C. scispace.com
Ruthenium complexes have been shown to catalyze the synthesis of 2-ethylbenzoxazole from 2-aminophenol and 1-propanol. koreascience.kr
Copper(I) iodide in combination with a Brønsted acid can catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. lookchem.com
Triflic anhydride (Tf2O) in the presence of 2-fluoropyridine (B1216828) promotes the synthesis from tertiary amides and 2-aminophenols. mdpi.comnih.gov
One-Pot Syntheses: These methods aim to streamline the process by combining multiple reaction steps into a single procedure, thereby reducing waste and improving efficiency. beilstein-journals.org For instance, a one-pot synthesis of 2-substituted benzoxazoles from the reaction of aldoxime and 2-iodobromobenzene has been reported using a copper catalyst. medcraveonline.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly enhance reaction rates and yields in the synthesis of benzoxazoles. researchgate.net
Table 1: Comparison of Synthetic Methodologies for 2-Ethylbenzoxazole
| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages | Reference |
| Conventional Condensation | 2-Aminophenol, Propionic Acid | High Temperature, Strong Acid | Simple, Well-established | Harsh conditions, Oxidation of 2-aminophenol | dicp.ac.cnbeilstein-journals.orgscispace.com |
| Zirconium Dodecylphosphonate Catalysis | 2-Aminophenol, Propionic Acid | Zirconium dodecylphosphonate, 100 °C, Solvent-free | High yield, Easy work-up, Safe catalyst | --- | scispace.com |
| Ruthenium Complex Catalysis | 2-Aminophenol, 1-Propanol | Ruthenium complex | Milder conditions | Use of transition metal catalyst | koreascience.kr |
| Triflic Anhydride Promotion | Tertiary Amide, 2-Aminophenol | Tf2O, 2-Fluoropyridine | Mild, Effective | Requires specific starting materials | mdpi.comnih.gov |
| One-Pot Copper Catalysis | Aldoxime, 2-Iodobromobenzene | Copper catalyst, DMEDA ligand | Versatile, Milder conditions | Use of transition metal catalyst | medcraveonline.com |
| Microwave-Assisted Synthesis | 2-Aminophenol, Aldehydes/Carboxylic Acids | Microwave irradiation | Faster reaction, Higher yields | Specialized equipment required | researchgate.net |
Derivatization Strategies of Benzoxazole, 2-ethyl-
Once the 2-ethylbenzoxazole core is formed, it can be further modified at several positions to create a diverse range of derivatives. jfda-online.comgcms.cz
Functionalization at the 2-Ethyl Group
The ethyl group at the 2-position of the benzoxazole ring offers a site for further chemical modification. While direct functionalization of the ethyl group can be challenging, strategies can be envisioned based on the reactivity of alkyl groups attached to heterocyclic systems. These could include radical halogenation followed by nucleophilic substitution, or oxidation to introduce a carbonyl or hydroxyl group.
Substitutions on the Benzene (B151609) Ring
The benzene ring of 2-ethylbenzoxazole is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. msu.eduualberta.calibretexts.orgmsu.edu The existing benzoxazole moiety influences the position of these substitutions. libretexts.org
Common electrophilic substitution reactions include:
Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring, typically at the C6-position. globalresearchonline.net
Halogenation: Reactions with halogens (e.g., Cl2, Br2) can lead to the formation of halogenated derivatives. globalresearchonline.net For example, 6-chloro-2-ethylbenzoxazole (B2510140) is a known derivative. lookchem.com
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.
Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the benzene ring. msu.edu
The directing effect of the benzoxazole ring system generally favors substitution at the C6 position. libretexts.orgglobalresearchonline.net For example, the synthesis of (2-ethylbenzoxazol-5-yl)methanol (B8660682) has been reported, which can then be oxidized to 2-ethylbenzoxazole-5-carbaldehyde. tsijournals.com
Table 2: Examples of Benzene Ring Derivatization of 2-Ethylbenzoxazole
| Reaction | Reagents | Product | Reference |
| Nitration | HNO3, H2SO4 | 6-Nitro-2-ethylbenzoxazole | globalresearchonline.net |
| Chlorination | Cl2 | 6-Chloro-2-ethylbenzoxazole | lookchem.com |
| Hydroxymethylation/Oxidation | --- | (2-Ethylbenzoxazol-5-yl)methanol, 2-Ethylbenzoxazole-5-carbaldehyde | tsijournals.com |
Modifications of the Oxazole (B20620) Heterocycle
The oxazole ring itself can undergo several types of reactions, although these are generally less common than substitutions on the fused benzene ring. tandfonline.com
Potential modifications include:
N-Alkylation: The nitrogen atom in the oxazole ring can be alkylated using alkylating agents like iodomethane (B122720) or dialkyl sulfates. globalresearchonline.net
Ring Opening: Under certain conditions, the oxazole ring can be opened, leading to the formation of other heterocyclic systems or acyclic compounds. tandfonline.comacs.org Deprotonation at the C2 position can lead to a ring-opened enolate-isonitrile intermediate. acs.orgwikipedia.org
Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, which can be a route to synthesizing pyridine (B92270) derivatives. wikipedia.org
Catalytic Approaches in Benzoxazole, 2-ethyl- Synthesis and Modification
The synthesis of 2-ethylbenzoxazole has been effectively achieved through various catalytic methods that offer advantages such as high yields, mild reaction conditions, and simplified work-up procedures. Catalysts play a crucial role in facilitating the cyclization and condensation reactions required to form the benzoxazole ring.
Several types of catalysts have been explored for the synthesis of 2-alkylbenzoxazoles, including the 2-ethyl derivative. Zirconium dodecylphosphonate has been demonstrated as an effective and selective heterogeneous catalyst for the synthesis of 2-ethylbenzoxazole from the reaction of 2-aminophenol and propionic acid. scispace.com This method is notable for its solvent-free conditions, proceeding efficiently at 100°C with a 20 mol% catalyst loading, yielding the product in two hours. scispace.com The use of a solid catalyst simplifies product purification and minimizes waste.
Another efficient catalyst is tungstate (B81510) sulfuric acid (TSA), which has been used for the synthesis of benzoxazole derivatives from o-aminophenols and orthoesters under solvent-free conditions. academie-sciences.fr This reusable catalyst facilitates the reaction with high yields. academie-sciences.fr Similarly, ruthenium complexes have been successfully employed to catalyze the synthesis of 2-ethylbenzoxazole from o-aminophenol and 1-propanol. koreascience.kr
Supported metal catalysts, such as nickel on a silica (B1680970) (Ni-SiO₂) support, provide a simple and efficient method for producing benzoxazoles at room temperature. researchgate.net This approach involves a one-pot, two-component reaction between 2-aminophenol and an appropriate aldehyde. researchgate.net Copper catalysts, including copper(I) oxide (Cu₂O), have also been utilized in the synthesis of substituted benzoxazoles from catechols and primary amines, highlighting the versatility of catalytic systems in forming this heterocyclic scaffold. google.com
While the primary focus of catalytic research has been on the synthesis of the 2-ethylbenzoxazole core, these catalytic systems can also be relevant for its modification. Heterogeneous and homogeneous catalysts are widely used to introduce functional groups or to alter existing ones on aromatic and heterocyclic rings. For instance, metal catalysts can facilitate cross-coupling reactions to add substituents to the benzene ring of the benzoxazole moiety.
The table below summarizes various catalytic approaches for the synthesis of 2-ethylbenzoxazole and related derivatives.
| Catalyst | Reactants | Solvent | Temperature | Yield (%) | Reference |
| Zirconium dodecylphosphonate | 2-Aminophenol, Propionic acid | Solvent-free | 100°C | High | scispace.com |
| Tungstate sulfuric acid (TSA) | o-Aminophenol, Triethyl orthoacetate | Solvent-free | Not specified | High | academie-sciences.fr |
| Nickel supported silica (Ni-SiO₂) | 2-Aminophenol, Propionaldehyde | Not specified | Room Temp. | 94 | researchgate.net |
| Ruthenium Complex | o-Aminophenol, 1-Propanol | Toluene | Not specified | Not specified | koreascience.kr |
| Copper(I) oxide (Cu₂O) | p-tert-butylcatechol, n-Propylamine | Tetrahydrofuran | 50°C | 60 | google.com |
Reaction Mechanisms and Stereochemical Considerations
The formation of 2-ethylbenzoxazole typically proceeds through a catalytic condensation-cyclization reaction. The most common pathway involves the reaction of 2-aminophenol with a source for the ethyl group and the C2 carbon, such as propionic acid or its derivatives (e.g., aldehydes, orthoesters).
The general mechanism, particularly when catalyzed by an acid or a Lewis acid metal complex, can be outlined in several key steps. Using the example of the reaction between 2-aminophenol and an orthoester catalyzed by tungstate sulfuric acid (TSA), the probable mechanism begins with the activation of the orthoester by the catalyst. academie-sciences.fr This activation makes the central carbon of the orthoester more electrophilic. The amino group of 2-aminophenol then performs a nucleophilic attack on this activated carbon. This is followed by the elimination of alcohol molecules and an intramolecular cyclization, where the hydroxyl group of the aminophenol attacks the intermediate imine or a related species. The final step is a dehydration event that results in the formation of the stable aromatic benzoxazole ring.
In syntheses catalyzed by solid supports like Ni-SiO₂, the reaction between 2-aminophenol and an aldehyde likely occurs on the catalyst surface, which facilitates the condensation and subsequent oxidative cyclization to form the benzoxazole product. researchgate.net
Stereochemical Considerations
Stereochemistry is a branch of chemistry that studies the three-dimensional arrangement of atoms in molecules. wikipedia.org Key concepts include chirality, where a molecule is non-superimposable on its mirror image, much like a left and right hand. nih.gov These non-superimposable mirror images are known as enantiomers. nih.govyoutube.com
The compound Benzoxazole, 2-ethyl- is an achiral molecule. It does not possess a chiral center (typically a carbon atom bonded to four different groups), and its structure is planar. youtube.com Due to the absence of chirality, 2-ethylbenzoxazole does not have enantiomers and cannot exhibit optical activity. wikipedia.org
Therefore, for the synthesis and reactions of 2-ethylbenzoxazole itself, stereochemical considerations are generally not applicable. Such considerations would only become relevant under specific circumstances:
If a reaction performed on the 2-ethylbenzoxazole molecule introduces a new chiral center. For example, if a substituent added to the ethyl group or the benzene ring creates a stereocenter.
If 2-ethylbenzoxazole were to react with a chiral reagent, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.org
Advanced Spectroscopic and Analytical Characterization in Benzoxazole, 2 Ethyl Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-ethyl-benzoxazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom in the molecule.
Proton NMR spectroscopy of 2-ethyl-benzoxazole provides specific information about the number, environment, and neighboring protons for all hydrogen atoms in the molecule. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the benzoxazole (B165842) ring and the aliphatic protons of the ethyl group.
The aromatic region of the spectrum displays a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. ias.ac.in The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. ias.ac.in The splitting of these signals into a quartet and a triplet, a result of spin-spin coupling, confirms their adjacency.
Table 1: ¹H NMR Spectroscopic Data for 2-ethyl-benzoxazole
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Aromatic-H | 7.20-7.80 | Multiplet | - | 4H |
| Methylene (-CH₂) | ~3.0 | Quartet | ~7.6 | 2H |
| Methyl (-CH₃) | ~1.4 | Triplet | ~7.6 | 3H |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.
Complementing the ¹H NMR data, Carbon-13 NMR provides a count of all unique carbon atoms and information about their chemical environment. sci-hub.seresearchgate.net The spectrum of 2-ethyl-benzoxazole shows distinct peaks for the nine carbon atoms present in the molecule. The carbon atom of the C=N bond in the oxazole (B20620) ring appears at a characteristic downfield shift. researchgate.net The aromatic carbons of the fused benzene ring resonate in a specific region of the spectrum, while the aliphatic carbons of the ethyl group appear at upfield chemical shifts. researchgate.net
Table 2: ¹³C NMR Spectroscopic Data for 2-ethyl-benzoxazole
| Carbon Type | Chemical Shift (δ) in ppm |
| C=N | ~165.0 |
| Aromatic-C (quaternary) | ~151.0, ~141.0 |
| Aromatic-CH | ~124.0, ~124.5, ~119.0, ~110.0 |
| Methylene (-CH₂) | ~25.0 |
| Methyl (-CH₃) | ~12.0 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Proton NMR (¹H NMR) Analysis
Infrared (IR) Spectroscopy in Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. ias.ac.insci-hub.seresearchgate.net The IR spectrum of 2-ethyl-benzoxazole displays characteristic absorption bands that confirm its molecular structure. Key absorptions include the stretching vibration of the carbon-nitrogen double bond (C=N) of the oxazole ring and the carbon-oxygen-carbon (C-O-C) stretching. researchgate.net Additionally, the spectrum shows distinct peaks for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching vibrations. jrespharm.com
Table 3: Characteristic IR Absorption Bands for 2-ethyl-benzoxazole
| Vibrational Mode | **Wavenumber (cm⁻¹) ** |
| Aromatic C-H Stretch | ~3100-3000 |
| Aliphatic C-H Stretch | ~2980-2870 |
| C=N Stretch | ~1650 |
| Aromatic C=C Stretch | ~1600, ~1450 |
| C-O-C Stretch | ~1245 |
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Studies
Mass spectrometry (MS) is employed to determine the molecular weight of 2-ethyl-benzoxazole and to study its fragmentation pattern under ionization. sielc.com In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides valuable structural information. The molecular ion peak for 2-ethyl-benzoxazole is observed at an m/z corresponding to its molecular weight (147.18 g/mol ). sielc.com Common fragmentation pathways involve the loss of a methyl radical ([M-CH₃]⁺) or an ethyl radical ([M-C₂H₅]⁺).
Table 4: Key Mass Spectrometry Fragments for 2-ethyl-benzoxazole
| Ion | m/z Value | Identity |
| M⁺ | 147 | Molecular Ion |
| [M-CH₃]⁺ | 132 | Loss of a methyl group |
| [M-C₂H₅]⁺ | 118 | Loss of an ethyl group |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of 2-ethyl-benzoxazole and for its separation from reaction mixtures or impurities. sielc.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of 2-ethyl-benzoxazole. sielc.com A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. By monitoring the eluent with a UV detector, a chromatogram is obtained where 2-ethyl-benzoxazole appears as a distinct peak at a characteristic retention time, allowing for its quantification and purity determination. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic or phosphoric acid to improve peak shape. sielc.com
Biological and Medicinal Chemistry Research on Benzoxazole, 2 Ethyl and Its Derivatives
Antimicrobial Activities
Derivatives of 2-ethyl-benzoxazole have been a subject of significant research in the quest for new antimicrobial agents. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi, demonstrating a broad spectrum of activity.
Antibacterial Efficacy
The antibacterial potential of derivatives of 2-ethyl-benzoxazole has been demonstrated against both Gram-positive and Gram-negative bacteria. Research has primarily focused on derivatives synthesized from key intermediates such as 2-ethyl-benzoxazole-5-carboxylic acid hydrazide and (2-ethylbenzoxazol-5-yl)methanol (B8660682).
In one study, derivatives of 2-ethyl-benzoxazole-5-carboxylic acid hydrazide were synthesized and screened for their antibacterial activity. hakon-art.com Specifically, compounds resulting from the reaction of the hydrazide with various anhydrides to form dione (B5365651) structures were evaluated. For instance, a derivative of 2-ethyl-benzoxazole was found to be particularly active against Escherichia coli. hakon-art.com The antibacterial activity was assessed using the zone of inhibition method at concentrations of 600 µg/mL and 900 µg/mL. hakon-art.com
Another line of research involved the synthesis of α,β-unsaturated derivatives starting from (2-ethylbenzoxazol-5-yl)methanol. researchgate.net These compounds were tested against a panel of bacteria including the Gram-positive strains Staphylococcus aureus and Bacillus subtilis, and the Gram-negative Escherichia coli. researchgate.net The results, obtained using the agar (B569324) well diffusion method, highlighted that several of these derivatives exhibited notable antibacterial activity. researchgate.net
Table 1: Antibacterial Activity of Selected 2-ethyl-benzoxazole Derivatives
| Derivative Class | Test Organism | Activity | Reference |
| Dihydropyridazinedione derivative of 2-ethyl-benzoxazole | Escherichia coli | Active | hakon-art.com |
| α,β-Unsaturated carbonyl derivative of 2-ethyl-benzoxazole | Staphylococcus aureus | Active | researchgate.net |
| α,β-Unsaturated carbonyl derivative of 2-ethyl-benzoxazole | Bacillus subtilis | Active | researchgate.net |
| α,β-Unsaturated carbonyl derivative of 2-ethyl-benzoxazole | Escherichia coli | Active | researchgate.net |
Antifungal Properties
The antifungal activity of 2-ethyl-benzoxazole derivatives has also been a focus of investigation. The same series of α,β-unsaturated derivatives synthesized from (2-ethylbenzoxazol-5-yl)methanol were evaluated for their efficacy against the fungal pathogens Candida albicans and Aspergillus niger. researchgate.net The cup-plate method was employed to determine the antifungal activity, and the results indicated that several of the synthesized compounds were active against these fungi. researchgate.net Among the tested compounds, certain derivatives were identified as the most active within the series. researchgate.net
Table 2: Antifungal Activity of Selected 2-ethyl-benzoxazole Derivatives
| Derivative Class | Test Organism | Activity | Reference |
| α,β-Unsaturated carbonyl derivative of 2-ethyl-benzoxazole | Candida albicans | Active | researchgate.net |
| α,β-Unsaturated carbonyl derivative of 2-ethyl-benzoxazole | Aspergillus niger | Active | researchgate.net |
Anticancer Research and Potential
The benzoxazole (B165842) nucleus is a recognized pharmacophore in the design of anticancer agents, and derivatives of 2-ethyl-benzoxazole are no exception. Extensive research has been dedicated to synthesizing and evaluating these compounds for their cytotoxic effects against various cancer cell lines, exploring their mechanisms of action, and understanding the relationship between their chemical structure and anticancer activity.
In Vitro Cytotoxicity Studies on Cancer Cell Lines
A multitude of studies have demonstrated the in vitro cytotoxicity of 2-ethyl-benzoxazole derivatives against a range of human cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery, providing insights into the potential efficacy of these compounds.
For example, a series of 2-substituted benzoxazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including those of colorectal carcinoma. The results revealed that many of these derivatives displayed promising anticancer activity, with some compounds exhibiting more pronounced effects than the reference drug etoposide.
Another study focused on 2-mercaptobenzoxazole (B50546) derivatives, which were tested against a panel of human cancer cell lines including hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa). Several of these derivatives demonstrated potent antiproliferative activity with low IC50 values.
Table 3: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives
| Derivative Class | Cancer Cell Line | Measurement | Result | Reference |
| 2-Mercaptobenzoxazole derivative | HepG2 (Hepatocellular Carcinoma) | IC50 | 2-6 µM | |
| 2-Mercaptobenzoxazole derivative | MCF-7 (Mammary Gland Cancer) | IC50 | Potent Activity | |
| 2-Mercaptobenzoxazole derivative | MDA-MB-231 (Breast Cancer) | IC50 | Potent Activity | |
| 2-Mercaptobenzoxazole derivative | HeLa (Epithelioid Cervix Carcinoma) | IC50 | Potent Activity |
Mechanistic Investigations of Antitumor Effects
Understanding the mechanism by which a compound exerts its antitumor effect is a critical aspect of drug development. For derivatives of 2-ethyl-benzoxazole, several mechanistic pathways have been explored.
One area of investigation has been the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain benzoxazole derivatives can trigger apoptosis through the activation of caspases, a family of proteases that play a central role in the apoptotic pathway. For instance, one potent compound was found to induce a concentration-dependent activation of caspases in colorectal cancer models.
Another investigated mechanism is the perturbation of the cell cycle. Some benzoxazole derivatives have been shown to cause cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells. For example, a cytotoxic compound was observed to induce cell-cycle arrest in colorectal cancer cell lines.
Structure-Activity Relationships in Anticancer Benzoxazoles
The exploration of structure-activity relationships (SAR) is fundamental to optimizing the anticancer potency of benzoxazole derivatives. SAR studies aim to identify the chemical features of a molecule that are essential for its biological activity.
For 2-substituted benzoxazoles, it has been observed that the nature and position of substituents on the benzoxazole ring system and on the substituent at the 2-position can significantly influence their cytotoxic profiles. For example, the presence of certain substituents on a phenyl ring at the 2-position, in combination with specific groups on the benzoxazole core, has been shown to enhance antiproliferative activity.
It has also been noted that the incorporation of other heterocyclic moieties, such as triazoles, in conjunction with the benzoxazole scaffold can lead to promising in vitro anticancer activity. The presence of electron-withdrawing groups at specific positions has also been correlated with improved antiproliferative effects.
Anti-inflammatory and Antioxidant Investigations
Derivatives of 2-ethyl-benzoxazole have been the subject of investigations into their potential to combat inflammation and oxidative stress, two pathological processes at the root of many chronic diseases.
The anti-inflammatory potential of benzoxazole derivatives has been explored through various in vitro and in vivo models. A study on 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamides revealed that the ethyl-substituted derivative (Vc, R=ethyl) demonstrated significant anti-inflammatory activity. innovareacademics.in In the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory effects, this compound exhibited a notable percentage of inhibition. innovareacademics.in
Specifically, the 2-amino-N-ethyl-benzoxazole-5-carboxamide derivative showed a 34.60% inhibition of inflammation. innovareacademics.in This positions it as a promising candidate for further development of anti-inflammatory agents. The anti-inflammatory benefits of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. benthamscience.com Research on other 2-substituted benzoxazoles has also pointed towards their potential as selective COX-2 inhibitors, which could offer a better safety profile concerning gastrointestinal side effects. benthamscience.com
Table 1: In-Vivo Anti-inflammatory Activity of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides
| Compound | Substituent (R) | % Inhibition of Inflammation |
|---|---|---|
| Va | methyl | 27.89% |
| Vb | diethyl | 22.40% |
| Vc | ethyl | 34.60% |
| Vd | dimethyl | 27.89% |
| Ve | propyl | 35.30% |
| Vf | isopropyl | 23.12% |
| Vg | diisopropyl | 33.33% |
| Standard (Indomethacin) | - | 42.17% |
Data from a carrageenan-induced rat paw edema model. innovareacademics.in
The antioxidant capacity of benzoxazole derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. innovareacademics.in
Table 2: In-Vitro Antioxidant Activity (DPPH Scavenging) of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides
| Compound | Substituent (R) | IC50 (µg/ml) |
|---|---|---|
| Va | methyl | 13.40 |
| Vb | diethyl | 23.60 |
| Vc | ethyl | 18.20 |
| Vd | dimethyl | 13.40 |
| Ve | propyl | 9.20 |
| Vf | isopropyl | 15.80 |
| Vg | diisopropyl | 4.65 |
| Standard (Ascorbic Acid) | - | 3.45 |
IC50 represents the concentration required to scavenge 50% of DPPH free radicals. innovareacademics.in
In Vitro Assays for Anti-inflammatory Effects
Neuropharmacological and Central Nervous System Applications
The benzoxazole scaffold is recognized for its potential to interact with targets in the central nervous system (CNS). jocpr.comwjpsonline.com While specific research on the neuropharmacological applications of "Benzoxazole, 2-ethyl-" is limited, the broader class of benzoxazole derivatives has been investigated for various CNS activities, including anticonvulsant and antidepressant effects. chemistryjournal.netwjpsonline.com For instance, some benzoxazole derivatives have been synthesized and evaluated for their potential as 5-HT3 receptor agonists, which play a role in neurotransmission. researchgate.net A study on 5-ethylsulphonyl-benzoxazole derivatives, however, found that none of the tested compounds showed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. d-nb.info Further research is needed to specifically elucidate the neuropharmacological profile of 2-ethyl-benzoxazole and its derivatives.
Exploration in Agrochemical Applications
Benzoxazole derivatives have been explored for their utility in the agrochemical sector, demonstrating activities such as herbicidal, fungicidal, and antibacterial effects. chemistryjournal.netmdpi.comnih.gov The structural similarities of benzoxazoles to natural nucleotides suggest they can interact with biological systems in various organisms. chemistryjournal.net While comprehensive data on "Benzoxazole, 2-ethyl-" in this context is not widely available, the potential for this subclass of compounds is recognized. For example, some benzoxazole derivatives are known to act as bleaching herbicides by inhibiting the phytoene (B131915) desaturase enzyme. nih.gov This highlights the potential for designing novel 2-ethyl-benzoxazole derivatives for crop protection.
Drug Design and Discovery Efforts
The versatility of the benzoxazole scaffold makes it a valuable platform for drug design and discovery. nih.gov The ability to modify the 2-position of the benzoxazole ring allows for the fine-tuning of pharmacological activity.
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. researcher.lifemdpi.comjppres.com For benzoxazole derivatives, pharmacophore models can help in the design of new ligands with enhanced potency and selectivity for a specific biological target. researcher.liferesearchgate.net
While specific pharmacophore models for "Benzoxazole, 2-ethyl-" are not extensively documented, studies on related benzoxazole structures provide valuable insights. For instance, the synthesis of 2-mercaptobenzoxazole derivatives and their subsequent modification has been a strategy to develop new therapeutic agents. mdpi.com The initial step often involves the reaction of 2-mercaptobenzoxazole with ethyl chloroacetate, highlighting the utility of ethyl-containing building blocks in the design process. mdpi.comjrespharm.com The design of such derivatives is often guided by the desire to create molecules that can effectively interact with biological targets like protein kinases or specific receptors. mdpi.comnih.gov
Target Identification and Validation
The identification of specific biological targets is a critical step in understanding the mechanism of action of pharmacologically active compounds. For derivatives of 2-ethylbenzoxazole, research into target identification and validation is an evolving field. Studies on the broader class of benzoxazoles have revealed several key protein targets, suggesting potential avenues for the therapeutic application of 2-ethylbenzoxazole derivatives. The primary methods employed for target identification in this chemical class include enzymatic assays, molecular docking studies, and analysis of structure-activity relationships (SAR).
DNA Topoisomerases as a Target
A significant area of investigation for benzoxazole derivatives has been their potential as anticancer agents through the inhibition of DNA topoisomerases. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Their inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis in cancer cells.
Research has shown that certain 2,5-disubstituted benzoxazole derivatives are effective inhibitors of both eukaryotic DNA topoisomerase I and II. nih.gov In a cell-free system, specific derivatives demonstrated potent inhibitory activity. For instance, 2-(p-chlorobenzyl)benzoxazole was identified as a more potent DNA topoisomerase I poison than the reference drug camptothecin, with an IC50 value of 443.5 µM. nih.gov Similarly, other derivatives such as 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole were found to be significant inhibitors of eukaryotic DNA topoisomerase II, with IC50 values of 22.3 µM and 17.4 µM, respectively, showing greater potency than the reference drug etoposide. nih.gov
The validation of DNA topoisomerases as a target for these benzoxazole derivatives was primarily achieved through in vitro enzyme inhibition assays. These assays directly measure the catalytic activity of the purified enzymes in the presence of the test compounds. The structure-activity relationship studies revealed that the nature and position of substituents on the benzoxazole ring play a crucial role in determining the potency and selectivity of inhibition for either topoisomerase I or II. nih.gov
Table 1: Inhibition of DNA Topoisomerases by Benzoxazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 2-(p-chlorobenzyl)benzoxazole | DNA Topoisomerase I | 443.5 | Camptothecin | >500 |
| 5-amino-2-phenylbenzoxazole | DNA Topoisomerase I | 495 | Camptothecin | >500 |
| 5-amino-2-(p-fluorophenyl)benzoxazole | DNA Topoisomerase I | 132.3 | Camptothecin | >500 |
| 5-amino-2-(p-bromophenyl)benzoxazole | DNA Topoisomerase I | 134.1 | Camptothecin | >500 |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | DNA Topoisomerase II | 22.3 | Etoposide | >100 |
| 2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 17.4 | Etoposide | >100 |
| 5-nitro-2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 91.41 | Etoposide | >100 |
Data sourced from in vitro enzyme inhibition assays. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Another promising target for benzoxazole derivatives in the context of anticancer research is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can thus be an effective strategy to suppress tumor progression.
The design and synthesis of novel benzoxazole derivatives with potential inhibitory activity against VEGFR-2 have been explored. researchgate.net Molecular docking studies have been a primary tool for the initial identification and validation of VEGFR-2 as a target for these compounds. These computational studies help in predicting the binding affinity and interaction patterns of the designed molecules with the active site of the receptor. researchgate.net While in vitro and in vivo experimental validation for 2-ethylbenzoxazole derivatives specifically targeting VEGFR-2 is still an area of active research, the initial computational findings provide a strong rationale for their further development as anti-angiogenic agents. researchgate.net
Other Potential Targets
The structural motif of the benzoxazole ring is present in various biologically active molecules, suggesting a broader range of potential targets. For instance, the photoproduct of the non-steroidal anti-inflammatory drug (NSAID) benoxaprofen (B1668000) is 2-(4-chlorophenyl)-5-ethylbenzoxazole. acs.org This photoproduct has been shown to induce photohemolysis, indicating an interaction with cellular membranes, although a specific protein target has not been definitively identified. acs.org
Furthermore, research on other heterocyclic compounds with structural similarities to benzoxazoles has identified a wide array of biological targets. These include enzymes such as xanthine (B1682287) oxidase and protein kinases, as well as various receptors. plos.org These findings open up possibilities for future research to explore whether 2-ethylbenzoxazole derivatives could also modulate the activity of these targets.
Computational and Theoretical Chemistry Studies on Benzoxazole, 2 Ethyl
Quantum Chemical Calculations and Molecular Orbital Theory
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. nih.gov These methods, by solving approximations of the Schrödinger equation, can determine molecular structure, energy, and a variety of other physicochemical properties. nih.govrsc.org For molecules like 2-ethyl-benzoxazole, these calculations provide a deep understanding of its stability and reactivity.
Molecular Orbital (MO) theory is a cornerstone of these calculations, describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. madoverchemistry.combccampus.ca The two most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
For benzoxazole (B165842) derivatives, Density Functional Theory (DFT) is a commonly employed method to compute these properties. researchgate.net Calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can elucidate the electronic landscape of the molecule. researchgate.netnankai.edu.cn
Another key property derived from quantum chemical calculations is the Molecular Electrostatic Potential (MESP). MESP maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). chemrxiv.orgucsb.edu This analysis is invaluable for predicting non-covalent interactions, which are crucial in ligand-protein binding. chemrxiv.orgnih.gov For 2-ethyl-benzoxazole, the nitrogen atom of the oxazole (B20620) ring is expected to be a region of negative electrostatic potential, while the hydrogen atoms of the benzene (B151609) ring and ethyl group would exhibit positive potential.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for 2-ethyl-benzoxazole |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron donor in reactions. ossila.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to act as an electron acceptor. ossila.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net |
| MESP | Molecular Electrostatic Potential. | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and non-covalent interactions. chemrxiv.orgrsc.org |
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level. nih.gov The process involves placing the ligand (e.g., a benzoxazole derivative) into the binding site of a target protein and using a scoring function to estimate the binding affinity. nih.gov
Studies on various benzoxazole derivatives have demonstrated their potential to interact with a range of biological targets. These computational analyses reveal the specific amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. core.ac.uk
For instance, molecular docking studies of benzoxazole derivatives have identified them as potential inhibitors for several key proteins:
Anticancer: Derivatives have been docked into the ATP binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy. rsc.org
Antimicrobial: Benzoxazoles have been studied as inhibitors of DNA gyrase, an essential bacterial enzyme. researchgate.net
Antifungal: Docking studies against lipid transfer protein sec14p have been used to rationalize the antifungal activity of benzoxazole compounds. mdpi.com
Anti-inflammatory: The binding of benzoxazoles to the active site of cyclooxygenase (COX) enzymes has been explored to explain their anti-inflammatory properties. mdpi.com
In a typical docking study, the ligand's interactions are analyzed in detail. For example, a study on benzoxazole derivatives as antimicrobial agents targeting DNA gyrase showed significant interactions, with calculated docking scores indicating strong binding potential compared to standard drugs like Ciprofloxacin. researchgate.net
Table 2: Example of Molecular Docking Results for Benzoxazole Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues (Example) | Reference |
|---|---|---|---|---|
| Benzoxazole derivative 26 | DNA Gyrase | -6.687 | Not specified | researchgate.net |
| Benzoxazole derivative 14 | DNA Gyrase | -6.463 | Not specified | researchgate.net |
| Benzoxazole derivative 13 | DNA Gyrase | -6.414 | Not specified | researchgate.net |
| Benzoxazole derivative 12 | COX-2 | -11.23 | TYR-385, SER-530 | mdpi.com |
This table is illustrative of typical data obtained in docking studies of benzoxazole derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.comsrmist.edu.in The fundamental principle is that variations in the biological activity of compounds are dependent on changes in their molecular features. d-nb.info These features are quantified by molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. srmist.edu.in
For the benzoxazole class of compounds, QSAR studies have been crucial in identifying the key structural requirements for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgresearchgate.netijrar.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. scholarsresearchlibrary.com
A typical QSAR study involves:
Data Set Preparation: A series of benzoxazole derivatives with experimentally measured biological activities is selected. researchgate.net
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or more advanced methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build the model. rsc.org
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.net
For example, a 3D-QSAR study on benzoxazole derivatives as anticancer agents targeting the HepG2 cell line produced robust CoMSIA models. rsc.org The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (Rcv² or q²) and the predictive correlation coefficient (Rpred²). rsc.org
Table 3: Example of 3D-QSAR Model Statistics for Benzoxazole Derivatives against HepG2 Cancer Cell Line
| Model | Rcv² (q²) | R² | Rpred² | Field Contribution |
|---|---|---|---|---|
| CoMFA | 0.509 | 0.771 | 0.5128 | Steric: 59.1%, Electrostatic: 40.9% |
| CoMSIA | 0.711 | 0.883 | 0.6198 | Steric: 13.9%, Electrostatic: 29.5%, Hydrophobic: 27.0%, H-bond Donor: 15.3%, H-bond Acceptor: 14.3% |
Data adapted from a study on benzoxazole derivatives as anticancer agents. rsc.org Rcv² (q²): cross-validated correlation coefficient; R²: non-cross-validated correlation coefficient; Rpred²: predictive correlation coefficient for the external test set.
These studies reveal which properties are most important for activity. For instance, QSAR models have suggested that for antimicrobial activity, topological parameters and the presence of electron-withdrawing groups on the benzoxazole ring can be favorable. researchgate.netscholarsresearchlibrary.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes, stability of ligand-protein complexes, and the influence of the solvent environment. nih.govmdpi.com
In the context of 2-ethyl-benzoxazole, MD simulations can be used for detailed conformational analysis. The ethyl group at the 2-position is not rigid and can rotate around the single bond connecting it to the benzoxazole ring. This rotation gives rise to different conformers (spatial arrangements of atoms), each with a specific potential energy. chemistrysteps.com MD simulations can explore the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. ethz.ch
When applied to ligand-protein complexes, MD simulations are often used to refine the results of molecular docking. nih.gov While docking provides a static snapshot of the binding pose, MD simulations assess the stability and dynamics of this pose over a period of nanoseconds. dovepress.com Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess the stability of the system. A stable RMSD over time suggests the complex has reached equilibrium. dovepress.com
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the protein or ligand. dovepress.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, indicating the most persistent and important interactions.
Table 4: Applications of Molecular Dynamics Simulations
| Application | Purpose | Key Metrics / Outputs |
|---|---|---|
| Conformational Analysis | To identify stable spatial arrangements (conformers) of 2-ethyl-benzoxazole. | Potential Energy Surface, Dihedral Angle Distributions, Energy of Conformers. |
| Complex Stability | To assess the stability of the ligand-protein complex predicted by docking. | Root Mean Square Deviation (RMSD). dovepress.com |
| Flexibility Analysis | To identify flexible regions within the protein and the ligand upon binding. | Root Mean Square Fluctuation (RMSF). dovepress.com |
| Interaction Analysis | To analyze the dynamics and persistence of intermolecular interactions. | Hydrogen Bond Occupancy, Radial Distribution Functions (RDF). dovepress.com |
| Binding Free Energy | To provide a more accurate estimation of binding affinity. | MM/PBSA, MM/GBSA calculations. rsc.org |
Advanced Applications and Emerging Research Areas of Benzoxazole, 2 Ethyl
Fluorescence Probes and Bioimaging Agents
Benzoxazole (B165842) derivatives are valued for their photoluminescent properties, which make them suitable for use as fluorescent probes. periodikos.com.br These compounds can exhibit characteristics such as a broad spectral range, intense absorption and emission, and enhanced fluorescence upon binding to biological targets. periodikos.com.br
Recent research has focused on developing benzoxazole-based fluorescent probes for various bioimaging applications. For instance, some benzoxazole derivatives have been investigated for their ability to act as "turn-on" fluorescent probes for detecting specific molecules within living cells, such as hydrogen peroxide. mdpi.com These probes are designed to be non-fluorescent until they react with their target, at which point they emit a strong fluorescent signal. mdpi.comfrontiersin.org This mechanism allows for the sensitive and selective detection of important biological analytes. mdpi.comfrontiersin.org
The development of two-photon active fluorescent probes is another significant area of research. These probes can be excited by two photons of near-infrared light, which allows for deeper tissue penetration and reduced photodamage compared to conventional one-photon fluorescence microscopy. frontiersin.org Benzoxazole-containing structures are being explored for their potential in creating such advanced bioimaging tools. frontiersin.org
Corrosion Inhibitors in Renewable Energy Systems
The infrastructure of renewable energy systems, such as wind turbines and geothermal plants, is often exposed to harsh environmental conditions that can lead to corrosion. inspenet.com The development of effective corrosion inhibitors is crucial for ensuring the longevity and economic viability of these systems. inspenet.comroemex.com
Heterocyclic compounds, including benzoxazole derivatives, have shown promise as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective film. scirp.orgresearchgate.net The presence of heteroatoms like nitrogen and oxygen in the benzoxazole ring facilitates this adsorption process. scirp.orgresearchgate.net
While direct studies on 2-ethyl-benzoxazole as a corrosion inhibitor in renewable energy systems are not extensively documented in the provided search results, the broader class of benzoxazole derivatives has been investigated for their corrosion inhibition properties in various environments. scirp.orgresearchgate.net For example, studies have shown that certain benzoxazole derivatives can effectively inhibit the corrosion of steel in acidic solutions. scirp.org The effectiveness of these inhibitors often increases with concentration. scirp.org The development of "green" or environmentally friendly corrosion inhibitors is a key trend, and benzoxazole derivatives are being considered in this context. roemex.comscispace.com
| Inhibitor Type | Application Area | Key Features |
| Benzoxazole Derivatives | Steel in acidic media | Forms a protective film on the metal surface, inhibition efficiency increases with concentration. scirp.org |
| Green Inhibitors | Geothermal brines | Designed for water-based systems, controls corrosion and scaling. roemex.com |
| Volatile Corrosion Inhibitors (VCI) | Inaccessible areas | Provides protection in cavities and enclosed spaces. inspenet.com |
Sensor Technologies for Environmental Pollutants
The detection of environmental pollutants is a critical area of research, and fluorescent chemosensors offer a sensitive and selective method for identifying various contaminants. researchgate.net Benzoxazole derivatives are being explored for their potential in creating these sensors due to their responsive fluorescent properties. researchgate.netresearchgate.net
The principle behind these sensors often involves a change in the fluorescence of the benzoxazole compound upon interaction with a specific pollutant. This change can be an increase or decrease in fluorescence intensity or a shift in the emission wavelength. periodikos.com.br For example, research has been conducted on benzoxazole-based probes for the detection of hypochlorite, a common disinfectant and pollutant. frontiersin.org
The design of these sensors can be tailored to target specific pollutants by modifying the chemical structure of the benzoxazole derivative. nih.gov This versatility makes them a promising platform for developing a new generation of environmental monitoring technologies. nih.govresearchgate.net
Applications in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. frontiersin.org The performance of an OLED is highly dependent on the organic materials used in its construction. scitechdaily.com Benzoxazole derivatives have been investigated for their potential use in various layers of OLED devices, including as emitters and host materials. researchgate.netgoogle.comnih.govmdpi.com
The electroluminescent properties of benzoxazole-containing compounds make them suitable for use as light-emitting materials. researchgate.net Researchers have synthesized and characterized various benzoxazole derivatives to achieve efficient emission in different colors, with a particular focus on developing stable and efficient blue emitters, which remain a challenge in OLED technology. scitechdaily.comnih.gov
In addition to being emitters, benzoxazole derivatives can also function as host materials in the emissive layer or as materials in the electron transport layer (ETL). google.comnih.gov Their chemical structure can be modified to tune their electronic properties and improve device performance, such as increasing efficiency and stability. nih.govmdpi.com
| OLED Application | Role of Benzoxazole Derivative | Key Research Findings |
| Emitting Layer | Emitter | Development of deep blue emitters with high photoluminescence quantum yields. nih.gov |
| Emitting Layer | Host Material | Used in conjunction with phosphorescent and TADF emitters. mdpi.com |
| Electron Transport Layer (ETL) | Electron Transport Material | Can be incorporated to improve electron mobility and device efficiency. google.comnih.gov |
Exploration in Photovoltaic Materials
Organic photovoltaics (OPVs) offer a lightweight, flexible, and potentially low-cost alternative to traditional silicon-based solar cells. tdl.orgrsc.org The efficiency of OPV devices is closely linked to the properties of the organic semiconductor materials used as the electron donor and acceptor. rsc.org
Benzoxazole and its derivatives have been considered as components in the design of materials for OPVs. researchgate.net The benzodithiophene (BDT) unit, a related heterocyclic structure, has been extensively used as a donor building block in high-performance polymer solar cells. rsc.org The rigid and planar structure of BDT contributes to efficient charge transport. rsc.org
While the direct incorporation of 2-ethyl-benzoxazole into leading photovoltaic polymers is not explicitly detailed in the search results, the fundamental properties of the benzoxazole core suggest its potential utility in this field. researchgate.net For instance, the benzodifuran (BDF) monomer, which shares structural similarities, has been used to create polymers for OPVs with promising power conversion efficiencies. tdl.org
Role in Advanced Polymer and Material Synthesis
The compound 2-ethyl-2-oxazoline, which is structurally related to 2-ethyl-benzoxazole, is a significant monomer in polymer chemistry. wikipedia.org It undergoes cationic ring-opening polymerization (CROP) to produce poly(2-ethyl-2-oxazoline) (PEtOx), a water-soluble and biocompatible polymer. wikipedia.orgvt.edu
PEtOx has been investigated for a range of applications, including in the biomedical field for drug delivery and tissue engineering. vt.edunih.gov The synthesis of block copolymers containing PEtOx segments allows for the creation of materials with tailored properties. vt.edunih.govmdpi.com For example, amphiphilic block copolymers with both hydrophobic and hydrophilic PEtOx blocks can self-assemble into micellar nanoparticles. nih.gov
Future Research Directions and Challenges for Benzoxazole, 2 Ethyl
Development of Novel Synthetic Methodologies
The synthesis of 2-substituted benzoxazoles is a well-explored area, yet the quest for more efficient, cost-effective, and environmentally friendly methods continues. nih.govnih.govresearchgate.net Traditional methods often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives, which can require harsh conditions and may not be suitable for all substrate types. nih.govnih.gov
Future research is geared towards the development of novel synthetic strategies that offer higher yields, greater atom economy, and milder reaction conditions. rsc.org The use of innovative catalysts, such as nanocatalysts and ionic liquids, is a promising avenue. nih.govresearchgate.net These catalysts can facilitate reactions under more benign conditions, reducing energy consumption and waste generation. bio-conferences.org Furthermore, one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, are being investigated to streamline the production process and minimize solvent usage. researchgate.netijpbs.com
Table 1: Comparison of Synthetic Methodologies for Benzoxazole (B165842) Derivatives
| Methodology | Catalyst/Reagent | Conditions | Advantages | Disadvantages |
| Traditional Condensation | Polyphosphoric acid (PPA) | High temperature | Well-established | Harsh conditions, low atom economy |
| Metal-Catalyzed Cyclization | Copper, Palladium | Varies | High efficiency, good yields | Cost of metal, potential for contamination |
| Microwave-Assisted Synthesis | Various | Microwave irradiation | Rapid reaction times, higher yields | Specialized equipment required |
| Green Chemistry Approaches | Water, reusable catalysts | Mild conditions | Environmentally friendly, safer | May have lower yields for some substrates |
Exploration of Undiscovered Biological Activities
While benzoxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, the full spectrum of their biological activities remains to be uncovered. researchgate.netjocpr.cominnovareacademics.in Future research will focus on screening 2-ethyl-benzoxazole and its analogs against a wider range of biological targets.
The potential for 2-ethyl-benzoxazole to act as an antiviral, antifungal, or even as a modulator of central nervous system targets is an area of active investigation. nih.govd-nb.info High-throughput screening techniques, coupled with computational modeling, will be instrumental in identifying new therapeutic applications for this versatile scaffold. nih.gov The discovery of novel biological activities could open up new avenues for the development of drugs for a variety of diseases. najah.edu
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of 2-ethyl-benzoxazole derivatives is no exception. nih.govstmjournals.com These powerful computational tools can be used to predict the biological activity of novel compounds, optimize their pharmacokinetic properties, and even design new molecules with desired therapeutic effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models, which use machine learning algorithms to correlate the chemical structure of a compound with its biological activity, can be used to guide the synthesis of more potent and selective 2-ethyl-benzoxazole derivatives. nih.gov AI can also be used to analyze large datasets from high-throughput screening assays, identifying promising lead compounds for further development. mit.edunih.gov This data-driven approach has the potential to significantly accelerate the drug discovery process, reducing the time and cost associated with bringing a new drug to market. nih.gov
Sustainability and Green Chemistry Principles in Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals, with the aim of minimizing the environmental impact of chemical manufacturing. bio-conferences.orgacs.orginnovareacademics.inresearchgate.net Future research on 2-ethyl-benzoxazole will focus on developing production methods that are more sustainable and environmentally friendly. core.ac.uk
This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives, and the development of catalytic processes that minimize waste generation. bio-conferences.orginnovareacademics.in The concept of atom economy, which seeks to maximize the incorporation of all starting materials into the final product, will be a key consideration in the design of new synthetic routes. acs.org By embracing the principles of green chemistry, the production of 2-ethyl-benzoxazole can be made more sustainable, reducing its environmental footprint and ensuring its long-term viability. bio-conferences.orgcore.ac.uk
Addressing Regulatory and Safety Considerations
As with any new therapeutic agent, the regulatory and safety considerations for 2-ethyl-benzoxazole are of paramount importance. Before any new drug can be approved for human use, it must undergo rigorous testing to ensure its safety and efficacy. epa.govpolychemistry.com
Future research will need to address the potential toxicity of 2-ethyl-benzoxazole and its metabolites. sigmaaldrich.comfishersci.com This will involve comprehensive preclinical studies to evaluate its acute and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive toxicity. The development of robust analytical methods for the detection and quantification of 2-ethyl-benzoxazole and its metabolites in biological matrices will also be crucial for ensuring its safe use. researchgate.net Adherence to strict regulatory guidelines will be essential for the successful translation of 2-ethyl-benzoxazole from the laboratory to the clinic. fishersci.com
Q & A
Basic: What are the conventional synthetic routes for preparing 2-ethyl-benzoxazole derivatives?
Answer:
The traditional method involves condensation of 2-aminophenol with carbonyl compounds (e.g., aldehydes, ketones) under reflux conditions. For instance, 2-ethyl-benzoxazole can be synthesized via cyclocondensation of 2-aminophenol with propionaldehyde (a precursor to the ethyl group) using acid catalysts like HCl or H₂SO₄. Key parameters include:
- Solvent selection (e.g., ethanol, acetonitrile).
- Reaction temperature (typically 80–120°C).
- Catalyst type (Bronsted acids, Lewis acids).
A comparative table of methods from recent literature:
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde | Fe₃O₄@SiO₂ nanocatalyst | Water, reflux, 45 min | 79–89 | |
| Aldehyde | Pd-supported nanocatalyst | DMF, 80°C, 18 h | 85–95 | |
| Ketone | Al₂O₃ | RT, 5 h | 55–75 |
Methodological Tip: Optimize catalyst loading (5–10 mol%) and solvent polarity to enhance cyclization efficiency.
Basic: How can spectroscopic methods characterize benzoxazole derivatives?
Answer:
- FT-IR : Identify key functional groups (e.g., C=N stretch at ~1620 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂).
- ¹³C NMR : Benzoxazole carbons (C-2 at ~150 ppm, oxazole ring carbons at ~160 ppm) .
- XRD : Confirm crystalline structure; lattice parameters correlate with substituent bulkiness .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate spectral data .
Practical Note: Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH in intermediates).
Advanced: How can researchers address discrepancies in bioactivity data among structurally similar benzoxazole analogs?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) and assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
- In Silico Docking : Use tools like AutoDock Vina to model interactions with target proteins (e.g., topoisomerase II, EGFR). For example, bulky substituents may enhance binding affinity but reduce solubility .
- Data Contradiction Analysis :
Case Study: A 2-ethyl derivative showed higher potency than 2-methyl in in vitro screens but lower bioavailability in pharmacokinetic studies. Adjusting lipophilicity (logP) via pro-drug design resolved this .
Advanced: What strategies optimize the synthesis of 2-ethyl-benzoxazole derivatives using eco-friendly catalysts?
Answer:
- Nanocatalysts : Fe₃O₄@SiO₂@Am-PPC-SO₃H enables recyclability (5 cycles, <10% yield drop) and aqueous-phase reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 W, 110°C, 80–91% yield in glycerol solvent) .
- Metal-Free Methods : Iodine-catalyzed C–O bond formation using catechols and alkenes (avoids transition-metal contamination) .
Optimization Workflow:
Screen solvent systems (e.g., PEG-400 vs. glycerol) for greener alternatives.
Use design of experiments (DoE) to balance temperature, catalyst loading, and time.
Monitor reaction progress via TLC or GC-MS to minimize by-products.
Basic: How are benzoxazole derivatives evaluated for anticancer activity in preclinical research?
Answer:
- Cell Viability Assays : MTT or resazurin assays on cancer/normal cell lines (48–72 h exposure) .
- Mechanistic Studies :
- Selectivity Index (SI) : Compare IC₅₀ values in cancerous vs. non-cancerous cells (e.g., SI >3 indicates therapeutic potential) .
Example Protocol:
Treat MCF-7 cells with 2-ethyl-benzoxazole (0.1–100 µM).
Measure viability at 48 h.
Confirm apoptosis via caspase-3 activation .
Advanced: How can computational methods guide the design of 2-ethyl-benzoxazole-based therapeutics?
Answer:
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., 2-ethyl derivatives often show improved BBB permeability vs. phenyl analogs) .
- QSAR Models : Correlate electronic descriptors (e.g., polar surface area) with bioactivity to prioritize analogs .
Case Application: A 2-ethyl-benzoxazole analog with a calculated logP of 2.8 showed optimal balance between solubility and membrane permeability in MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
